molecular formula C22H21N5 B1227853 2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline

2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline

Cat. No. B1227853
M. Wt: 355.4 g/mol
InChI Key: HFJGFIKIJONBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Phosphodiesterase Inhibition

A study by Asproni et al. (2011) identified a series of phenylimidazole-pyrazolo[1,5-c]quinazolines as potent phosphodiesterase 10A (PDE10A) inhibitors, which are important for signaling pathways in cells. One compound from this series demonstrated high affinity for the PDE10A enzyme (Asproni et al., 2011).

Anti-inflammatory Activity

Farghaly et al. (1990) synthesized pyrazolyl-4(3H)-quinazolinones with potential anti-inflammatory properties. These compounds were created through reactions involving antipyrylazo-derivatives, showcasing their potential for developing new anti-inflammatory agents (Farghaly et al., 1990).

Structural Analysis

Portilla et al. (2007) analyzed the molecular structure of dimethyl-dihydrobenzo[h]pyrazolo[1,5-a]quinazolines, providing insights into their conformation and hydrogen bonding patterns. Such studies are crucial for understanding the physical and chemical properties of these compounds (Portilla et al., 2007).

Antitumor Activity

Abdellatif et al. (2014) explored the antitumor potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives, revealing significant inhibitory activity against human breast adenocarcinoma cell lines. This suggests the potential of these compounds in cancer research (Abdellatif et al., 2014).

Antimicrobial Screening

HurmathUnnissa and Reddy (2012) synthesized quinazolin-4-one derivatives with notable antibacterial and antifungal properties, highlighting their potential in combating microbial infections (HurmathUnnissa & Reddy, 2012).

Efficient Synthesis Techniques

Das et al. (2022) developed an environmentally friendly and efficient method for synthesizing various derivatives of pyrazolo[1,5-a]quinazolinone, demonstrating advancements in the synthesis techniques for these compounds (Das et al., 2022).

properties

Product Name

2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline

Molecular Formula

C22H21N5

Molecular Weight

355.4 g/mol

IUPAC Name

2,7-dimethyl-5-(3-methyl-1-phenylpyrazol-4-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C22H21N5/c1-14-8-7-11-18-20-12-15(2)24-27(20)22(23-21(14)18)19-13-26(25-16(19)3)17-9-5-4-6-10-17/h4-13,22-23H,1-3H3

InChI Key

HFJGFIKIJONBNH-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C3=CC(=NN3C(N2)C4=CN(N=C4C)C5=CC=CC=C5)C

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC(=NN3C(N2)C4=CN(N=C4C)C5=CC=CC=C5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 2
2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 3
2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 4
2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 5
2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 6
2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline

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